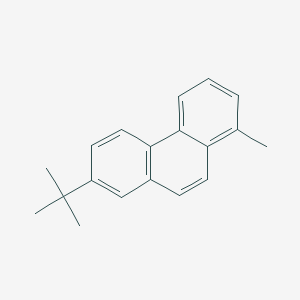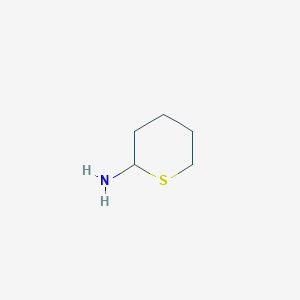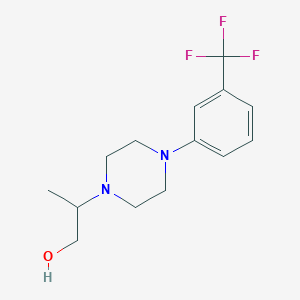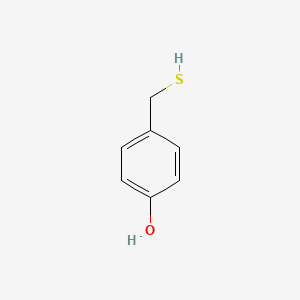
7-(tert-Butyl)-1-methylphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(tert-Butyl)-1-methylphenanthrene is an organic compound that belongs to the phenanthrene family. Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. The tert-butyl and methyl groups attached to the phenanthrene core modify its chemical properties, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-1-methylphenanthrene typically involves the alkylation of phenanthrene derivatives. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with tert-butyl chloride and aluminum chloride as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the use of Grignard reagents. In this approach, a phenanthrene derivative is reacted with a tert-butyl magnesium halide in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired purity levels.
化学反応の分析
Types of Reactions
7-(tert-Butyl)-1-methylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically targets the methyl group, converting it to a carboxylic acid.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This reaction can reduce any double bonds present in the phenanthrene core.
Substitution: Electrophilic substitution reactions are common, where the tert-butyl or methyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 7-(tert-Butyl)-1-carboxyphenanthrene.
Reduction: this compound with reduced double bonds.
Substitution: Various substituted phenanthrene derivatives depending on the reagent used.
科学的研究の応用
7-(tert-Butyl)-1-methylphenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its interactions with biological macromolecules. It can be used as a probe to study the binding sites of enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets make it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 7-(tert-Butyl)-1-methylphenanthrene involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and methyl groups influence its binding affinity and specificity. The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites, thereby affecting their catalytic functions. In biological systems, it may interact with cell membranes and influence signal transduction pathways.
類似化合物との比較
Similar Compounds
Phenanthrene: The parent compound without the tert-butyl and methyl groups.
1-Methylphenanthrene: A derivative with only a methyl group attached.
7-tert-Butylphenanthrene: A derivative with only a tert-butyl group attached.
Uniqueness
7-(tert-Butyl)-1-methylphenanthrene is unique due to the presence of both tert-butyl and methyl groups. These groups enhance its chemical stability and modify its reactivity compared to its parent compound and other derivatives. The combination of these groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C19H20 |
|---|---|
分子量 |
248.4 g/mol |
IUPAC名 |
7-tert-butyl-1-methylphenanthrene |
InChI |
InChI=1S/C19H20/c1-13-6-5-7-18-16(13)10-8-14-12-15(19(2,3)4)9-11-17(14)18/h5-12H,1-4H3 |
InChIキー |
VHKNNDWVTRZOHY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C=CC(=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,10AS)-8-chloro-N-((R)-chroman-4-yl)-2-((S)-2-cyclohexyl-2-((S)-2-(methylamino)butanamido)acetyl)-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole-3-carboxamide](/img/structure/B13353287.png)


![6-(2-Methyl-3-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353300.png)
![Ethyl 5-chlorobenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13353315.png)

![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)
![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)



![3-[(Ethylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353343.png)


